molecular formula C10H11F2NO B13163118 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol CAS No. 2059915-00-1

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol

Cat. No.: B13163118
CAS No.: 2059915-00-1
M. Wt: 199.20 g/mol
InChI Key: GYILNIIZNFBVKM-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a cyclobutanol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol typically involves the reaction of 2,6-difluorobenzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the cyclobutanol ring.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclobutanol ring also adds to its distinct structural and functional properties.

Properties

CAS No.

2059915-00-1

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11F2NO/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10/h1-3,6,14H,4-5,13H2

InChI Key

GYILNIIZNFBVKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=CC=C2F)F)N)O

Origin of Product

United States

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